Methyl 2-chloroquinazoline-8-carboxylate
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Overview
Description
Methyl 2-chloroquinazoline-8-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a solid substance that is typically stored at room temperature . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-chloroquinazoline-8-carboxylate involves several steps. One common method includes the reaction of 2-chloroquinazoline with methyl chloroformate under specific conditions to yield the desired product . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Methyl 2-chloroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous acids to yield quinazoline-8-carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-chloroquinazoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules used in various chemical research projects.
Mechanism of Action
The mechanism of action of Methyl 2-chloroquinazoline-8-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Methyl 2-chloroquinazoline-8-carboxylate can be compared with other quinazoline derivatives such as:
2-chloroquinazoline: A simpler compound with similar reactivity but fewer functional groups.
Quinazoline-8-carboxylic acid: A derivative formed by the hydrolysis of this compound.
Methyl 2-aminoquinazoline-8-carboxylate: Another derivative with an amino group instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
methyl 2-chloroquinazoline-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)7-4-2-3-6-5-12-10(11)13-8(6)7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPLUBNCOISIQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CN=C(N=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676531 |
Source
|
Record name | Methyl 2-chloroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217269-81-2 |
Source
|
Record name | Methyl 2-chloroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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